molecular formula C22H23N3O6S B12159886 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B12159886
M. Wt: 457.5 g/mol
InChI Key: UNVOMBNCEWWMTG-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and an isoindoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Phenyl Derivative: The sulfonylated morpholine is then coupled with a phenyl derivative through a nucleophilic substitution reaction.

    Introduction of the Isoindoline Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds, while the isoindoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide

Uniqueness

Compared to similar compounds, N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the presence of the isoindoline moiety, which provides additional sites for interaction and functionalization. This makes it particularly versatile for applications in drug discovery and material science.

Properties

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C22H23N3O6S/c1-14-11-24(12-15(2)31-14)32(29,30)17-9-7-16(8-10-17)23-20(26)13-25-21(27)18-5-3-4-6-19(18)22(25)28/h3-10,14-15H,11-13H2,1-2H3,(H,23,26)

InChI Key

UNVOMBNCEWWMTG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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